2-Ethylhydracrylic acid

Overview

Description

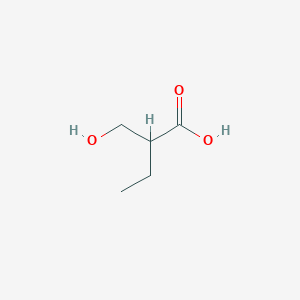

2-ethylhydracrylic acid is a branched-chain saturated fatty acid that is butanoic acid substituted by a hydroxymethyl group at position 2. It is a metabolite derived from the isoleucine metabolism. It has a role as a human metabolite. It is a short-chain fatty acid, a branched-chain saturated fatty acid and a hydroxy fatty acid. It is a conjugate acid of a 2-ethylhydracrylate.

2-Ethyl-hydracrylic acid, also known as 2-(hydroxymethyl)-butyrate or 3-hydroxy-2-ethylpropanoate, belongs to the class of organic compounds known as hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. 2-Ethyl-hydracrylic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2-Ethyl-hydracrylic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 2-ethyl-hydracrylic acid is primarily located in the cytoplasm and adiposome. 2-Ethyl-hydracrylic acid has been found to be associated with several diseases known as 3-methylglutaconic aciduria type V and short/branched chain acyl-CoA dehydrogenase deficiency; 2-ethyl-hydracrylic acid has also been linked to the inborn metabolic disorders including 3-methylglutaconic aciduria type ii, x-linked.

Mechanism of Action

Target of Action

It’s known that this compound is a derivative of l-isoleucine oxidation , suggesting that it may interact with enzymes or pathways involved in amino acid metabolism.

Mode of Action

It’s known that similar compounds, such as β-hydroxy β-methylbutyric acid, increase protein synthesis in human skeletal muscle via phosphorylation of the mechanistic target of rapamycin (mtor) and subsequent activation of mtorc1 . This leads to protein biosynthesis in cellular ribosomes via phosphorylation of mTORC1’s immediate targets .

Biochemical Pathways

2-(hydroxymethyl)butanoic acid is likely involved in the metabolism of amino acids, given its derivation from L-isoleucine . It may affect the pathways of protein synthesis and degradation, potentially influencing the balance between muscle protein synthesis and breakdown .

Result of Action

Similar compounds have been shown to increase protein synthesis, suggesting potential anabolic effects

Biochemical Analysis

Biochemical Properties

The mechanism of action of 2-(Hydroxymethyl)butanoic acid involves its ability to act as a proton donor . This proton transfer occurs through a nucleophilic substitution reaction . It has proven valuable in synthesizing novel organic compounds like cyclic ketones and amino acids .

Cellular Effects

For instance, it is involved in the metabolism of L-isoleucine .

Molecular Mechanism

The molecular mechanism of 2-(Hydroxymethyl)butanoic acid involves its ability to act as a proton donor . This proton transfer occurs through a nucleophilic substitution reaction , which allows it to participate in various biochemical reactions.

Temporal Effects in Laboratory Settings

Its role in the synthesis of chemicals, usage as a fuel additive and solvent, as well as its role in the production of polymers, paints, and coatings, suggest that it may have long-term effects on cellular function .

Metabolic Pathways

2-(Hydroxymethyl)butanoic acid is a metabolite derived from the isoleucine metabolism

Properties

IUPAC Name |

2-(hydroxymethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZQVAUJTDKQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863387 | |

| Record name | 2-(Hydroxymethyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Ethylhydracrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4374-62-3 | |

| Record name | 2-Ethyl-3-hydroxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4374-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhydracrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004374623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxymethyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylhydracrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

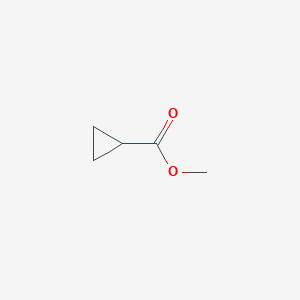

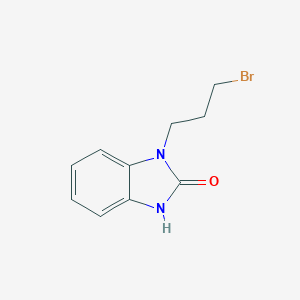

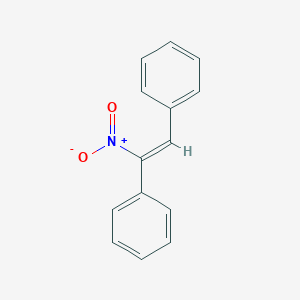

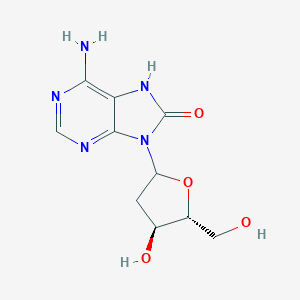

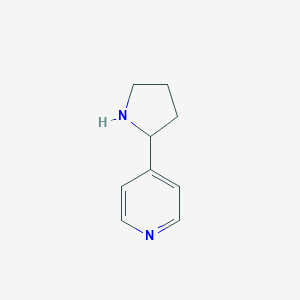

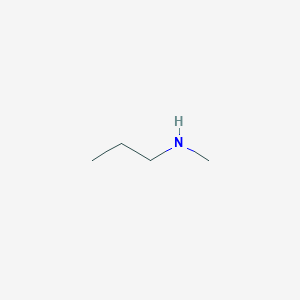

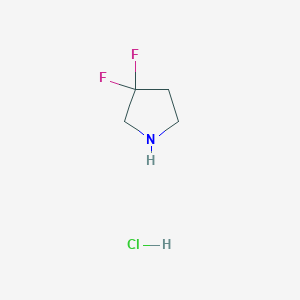

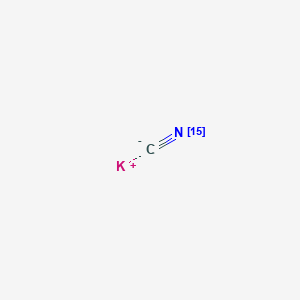

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

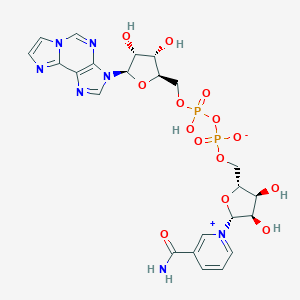

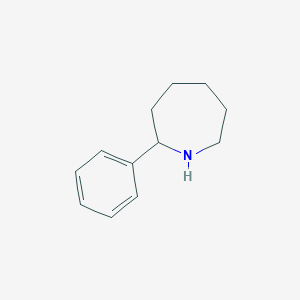

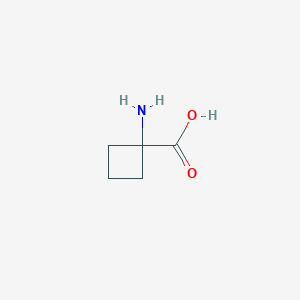

Feasible Synthetic Routes

Q1: What is the biological significance of 2-ethylhydracrylic acid (2-EHA)?

A1: 2-EHA is a metabolite formed during the breakdown of the amino acid isoleucine. It's primarily associated with a minor metabolic pathway referred to as the R-pathway. [, ] While normally present in low concentrations in urine, elevated levels of 2-EHA can indicate disruptions in isoleucine metabolism. [, , ]

Q2: How is 2-EHA connected to Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD)?

A2: SBCADD is a metabolic disorder characterized by the excretion of 2-methylbutyrylglycine (2-MBG). Interestingly, research has revealed elevated 2-EHA levels in SBCADD patients, a finding that challenges previous understandings of the R-pathway. [] This suggests the existence of an alternative enzyme involved in R-2-MBG dehydrogenation, leading to 2-EHA production. This finding also highlights 2-EHA as a potential diagnostic marker for SBCADD. []

Q3: Can you elaborate on the R-pathway of isoleucine metabolism and the role of 2-EHA?

A3: The R-pathway represents a less common route for isoleucine degradation. Studies using labeled precursors in rats indicate that R-2-methylbutyrate is converted to 2-EHA, likely through an intermediate, 2-ethylacrylic acid. [] Further metabolism of 2-EHA might involve its oxidation to ethylmalonic acid, mirroring the S-metabolite pathway via methylmalonate. []

Q4: What is the connection between 2-EHA and Barth syndrome?

A4: Barth syndrome is a serious genetic disorder characterized by various symptoms, including cardioskeletal myopathy and neutropenia. One of its hallmarks is the elevated urinary excretion of 3-methylglutaconic acid and 2-EHA. [] While the exact reason for this increase remains unclear, it suggests a possible link between 2-EHA and mitochondrial dysfunction, a key feature of Barth syndrome. []

Q5: Are there any other diseases or conditions where 2-EHA levels are altered?

A5: Besides SBCADD and Barth syndrome, abnormal 2-EHA excretion has been reported in other metabolic disorders affecting isoleucine degradation. For instance, elevated 2-EHA levels are observed in conditions like 3-oxoacyl-CoA thiolase deficiency and methylmalonyl-CoA mutase deficiency. [] Conversely, 2-EHA excretion is reduced in branched-chain oxo acid decarboxylase deficiency (maple syrup urine disease). [] This highlights the sensitivity of 2-EHA levels to disruptions in isoleucine metabolism.

Q6: Are there any established analytical methods for measuring 2-EHA levels?

A7: The research papers mention the use of gas chromatography-mass spectrometry (GC-MS) for analyzing urine organic acids, including 2-EHA. [, ] GC-MS is a highly sensitive and specific technique for identifying and quantifying different organic compounds within a sample.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B120465.png)

![4-[(Z)-1,2-diphenylbut-1-enyl]phenol](/img/structure/B120472.png)